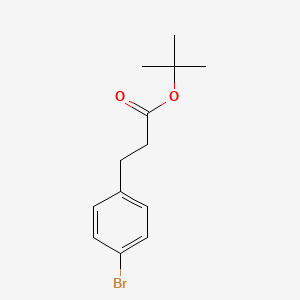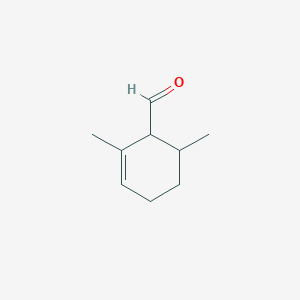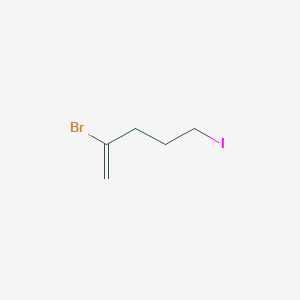
3-(5-bromothiophen-3-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromothiophen-3-yl)prop-2-ynoic acid (BTPA) is an organic compound belonging to the thiophene family of compounds. It is a colorless solid with a molecular weight of 243.01 g/mol. BTPA has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been studied for its potential applications in the synthesis of pharmaceuticals. It has been used as a starting material in the synthesis of various drugs, including anti-inflammatory drugs and antibiotics. 3-(5-bromothiophen-3-yl)prop-2-ynoic acid has also been investigated for its use in the synthesis of organic semiconductors and other materials.
Mécanisme D'action
3-(5-bromothiophen-3-yl)prop-2-ynoic acid is believed to act as a prodrug, meaning that it is converted into a biologically active compound in the body. This conversion is believed to occur through the action of enzymes, such as cytochrome P450 enzymes. Once converted, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is thought to interact with various cellular targets, including proteins and enzymes.
Biochemical and Physiological Effects
3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been studied for its potential biochemical and physiological effects. In animal models, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-bromothiophen-3-yl)prop-2-ynoic acid for laboratory experiments include its low cost, ease of synthesis, and versatility. However, it is important to note that 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is a highly reactive compound, and must be handled with care. Additionally, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is a relatively new compound, and its effects on humans are not yet fully understood.
Orientations Futures
The future directions of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid research include further exploration of its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects. Additionally, further research is needed to understand the mechanism of action of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid, and to determine its safety and efficacy in humans. Finally, further research is needed to explore the potential use of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid in the synthesis of organic semiconductors and other materials.
Méthodes De Synthèse
3-(5-bromothiophen-3-yl)prop-2-ynoic acid can be synthesized through a variety of methods, including the reaction of 5-bromothiophene with acetic acid and a catalytic amount of sulfuric acid. Another synthesis method involves the reaction of 5-bromothiophene with a catalytic amount of sulfuric acid and a base, such as sodium hydroxide. The product of this reaction is a mixture of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid and the corresponding bromoacetate. The bromoacetate can be separated from 3-(5-bromothiophen-3-yl)prop-2-ynoic acid by distillation.
Propriétés
IUPAC Name |
3-(5-bromothiophen-3-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZDNBKBAXQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)


![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)

![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)


![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)
